2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of a dimethylamino group and a methylbutyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-(2-methylbutan-2-yl)phenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The dimethylamino group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminomethylphenol
- 4-(Dimethylamino)methylphenol
- 2-Methoxy-5-(dimethylaminomethyl)phenol
Uniqueness
2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of both a dimethylamino group and a bulky methylbutyl group on the phenolic ring. This structural combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
5414-74-4 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C14H23NO/c1-6-14(2,3)12-7-8-13(16)11(9-12)10-15(4)5/h7-9,16H,6,10H2,1-5H3 |
InChI Key |
WVOSGGIZVQFDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.